molecular formula C13H13FO2 B13178852 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

Cat. No.: B13178852
M. Wt: 220.24 g/mol
InChI Key: NEFGSGLLXOJEFF-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves multiple steps. One common method starts with the preparation of 2,4-dibromoalkylbutyrate as a raw material. This intermediate undergoes a series of reactions, including bromination, dehydrobromination, and cyclization, to form the desired spirocyclic structure . The reaction conditions are generally mild, and the process is designed to be efficient with high yields.

Chemical Reactions Analysis

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to achieve therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can be compared with other spirocyclic compounds such as:

The uniqueness of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one lies in its specific spirocyclic structure and the presence of a fluorine atom, which can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

6-fluorospiro[3H-chromene-2,1'-cyclopentane]-4-one

InChI

InChI=1S/C13H13FO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2

InChI Key

NEFGSGLLXOJEFF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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